N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-18(16,17)10-5-3-9(4-6-10)13-11(15)14-7-1-2-8-14/h3-6H,1-2,7-8H2,(H,13,15)(H2,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEHRSGIQXWHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with pyrrolidinecarboxylic acid derivatives. One common method includes the use of benzene diazonium chloride in pyridine at low temperatures (0-5°C) to facilitate the reaction . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives.
Scientific Research Applications
N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antibacterial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, its inhibition of dihydrofolate reductase (DHFR) disrupts the synthesis of tetrahydrofolate, a cofactor necessary for DNA synthesis and cell division . This inhibition leads to the suppression of bacterial and cancer cell growth. The compound may also interact with other enzymes and proteins, contributing to its diverse biological activities.
Comparison with Similar Compounds
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide
This analog replaces the sulfamoyl group with a chlorophenyl moiety. Key differences include:
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide
This structurally complex derivative includes a trifluoroethyl group and a morpholinopyridine moiety. Its solid-state forms and salts have been patented, suggesting optimized solubility or bioavailability for therapeutic applications .
Sulfamoylphenyl Acrylamide and Acetamide Derivatives
2-Cyano-3-(4-fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide (Compound 20)
2-(6-Ethoxybenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 1)
- Physical Properties : Melting point = 144.2°C; yield = 59% .
- Structural Features : Infrared (IR) and NMR spectra confirm the presence of NH, C=O, and SO₂ groups, critical for hydrogen bonding and target binding .
Thiosemicarbazone Derivatives
1H-Indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] (Compound 4l)
- Enzyme Inhibition : Potent inhibition of Candida glabrata carbonic anhydrase (CgNce103) with Kᵢ = 6.4 nM, demonstrating >10-fold selectivity over human isoforms hCA I/II .
- Binding Interactions : Docking studies suggest the sulfamoyl group coordinates the zinc ion in the enzyme active site, while the thiosemicarbazone tail occupies hydrophobic pockets .
Table 1: Key Data for Selected Sulfamoylphenyl Derivatives
Q & A
Q. What synthetic routes are recommended for N-(4-sulfamoylphenyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Pyrrolidine Ring Formation : Cyclization of precursors (e.g., 1,4-diketones or amino alcohols) under basic or acidic conditions.
Sulfamoylphenyl Substitution : Nucleophilic aromatic substitution (SNAr) or coupling reactions (e.g., using 4-sulfamoylphenyl halides).
Purification : Column chromatography or recrystallization to isolate the product.
Optimization Strategies :
- Use solvents like dimethylformamide (DMF) or ethanol to enhance reaction efficiency .
- Catalysts such as triethylamine or Lewis acids (e.g., AlCl₃) improve yields .
- Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (60–100°C) to minimize by-products .
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and substituent positions (e.g., sulfamoyl group at δ ~7.5–8.0 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ peak at m/z 295.08).
- X-ray Crystallography : Determines crystal packing and conformational analysis. For example, related pyrrolidine-carboxamides exhibit envelope conformations in the solid state .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, sulfonamide S=O at ~1150 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Antiviral Assays : Plaque reduction assays using viruses (e.g., influenza A, SARS-CoV-2) to measure EC₅₀ values .
- Enzyme Inhibition : Test against targets like carbonic anhydrase or proteases via fluorometric/colorimetric assays (e.g., IC₅₀ determination) .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Structural Modifications :
- Vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) to assess electronic effects .
- Replace pyrrolidine with piperidine or morpholine to study ring size impact.
- Biological Testing : Compare modified analogs in dose-response assays (e.g., IC₅₀ shifts in enzyme inhibition).
- Data Analysis : Use QSAR models to correlate substituent properties (e.g., Hammett constants) with activity trends .
Q. What strategies address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Cross-Validate Models : Test compounds in parallel assays (e.g., in vitro enzymatic vs. cell-based antiviral assays) to identify assay-specific artifacts .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to resolve outliers .
Q. How can enantiomeric purity be optimized during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key steps like cyclization .
- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during synthesis .
Q. What computational methods predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., viral proteases) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100-ns trajectories (e.g., GROMACS) to assess binding kinetics .
- Free Energy Perturbation (FEP) : Calculate binding free energies for analogs to prioritize synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
